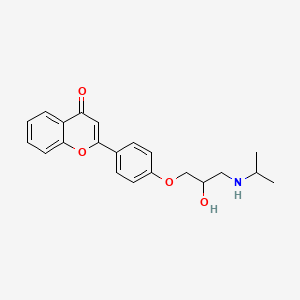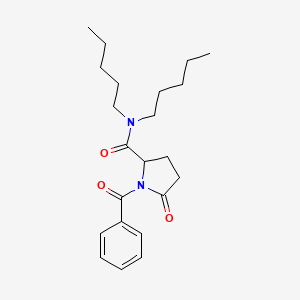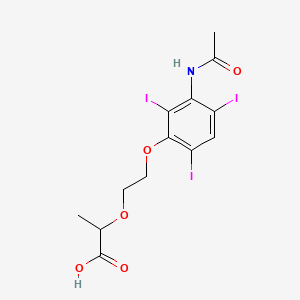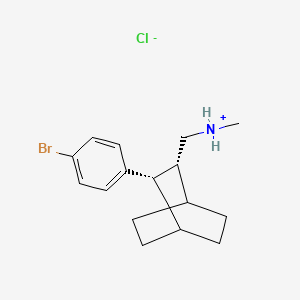![molecular formula C14H11BrN2O B13759585 [3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological and pharmacological activities. The presence of the bromo group and the imidazo[1,2-a]pyridine moiety in its structure makes it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under various conditions to yield different products. For instance, in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP), the reaction proceeds via C–C bond cleavage to form N-(pyridin-2-yl)amides . Alternatively, in ethyl acetate with TBHP, a one-pot tandem cyclization/bromination occurs, leading to the formation of 3-bromoimidazopyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The choice of solvents and reagents, as well as reaction conditions, would need to be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromo group or other parts of the molecule.
Substitution: The bromo group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TBHP and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromo group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure makes it a potential candidate for studying biological pathways and interactions.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
N-(pyridin-2-yl)amides: Another class of compounds synthesized from similar starting materials and having comparable biological activities.
Uniqueness
The uniqueness of [3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group and the methanol moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H11BrN2O |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
[3-(6-bromoimidazo[1,2-a]pyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C14H11BrN2O/c15-12-4-5-14-16-13(8-17(14)7-12)11-3-1-2-10(6-11)9-18/h1-8,18H,9H2 |
InChI Key |
FJJUFFAFCOZXTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN3C=C(C=CC3=N2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13759502.png)





![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)



![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)


